1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride
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Overview
Description
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a diazinane ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazinane ring structure allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-1,3-diazole
- 1-(4-Aminophenyl)-1,3-thiazine
- 1-(4-Aminophenyl)-1,3-oxazine
Uniqueness
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride is unique due to its specific ring structure and the presence of both amino and diazinane functionalities. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2887498-05-5 |
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Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15;/h1-4H,5-6,11H2,(H,12,14,15);1H |
InChI Key |
RVSXFBXLLVONGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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